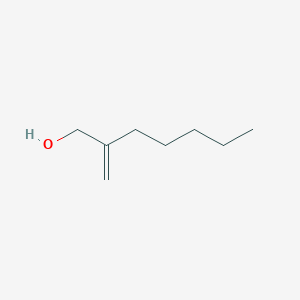![molecular formula C16H12N2O2 B14502077 11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione CAS No. 63272-51-5](/img/structure/B14502077.png)
11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system that includes both pyrimidine and isoquinoline moieties, making it a unique structure with potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione typically involves multi-step reaction sequences. One common method includes the use of a retro Diels–Alder (RDA) procedure, which is known for its efficiency in forming complex ring systems . The reaction conditions often involve high temperatures and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of atom-economical, one-pot, multi-step cascade processes are often employed. These methods are designed to minimize waste and maximize yield by engaging multiple reactive centers in a single reaction vessel .
化学反応の分析
Types of Reactions
11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinotriazolobenzodiazepine derivatives, while reduction could lead to the formation of more saturated analogues .
科学的研究の応用
11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiproliferative activities against various cancer cell lines.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinazolinotriazolobenzodiazepine: Shares a similar fused ring system and has been studied for its biological activities.
Benzodiazepines: Known for their therapeutic properties, particularly in the treatment of anxiety and insomnia.
Triazoles: Widely used in medicinal chemistry for their antifungal and antibacterial properties.
Uniqueness
11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione is unique due to its specific ring structure, which combines elements of pyrimidine and isoquinoline. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
特性
CAS番号 |
63272-51-5 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
3,7-diazatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2,11,13,15,17-hexaene-4,6-dione |
InChI |
InChI=1S/C16H12N2O2/c19-14-9-15(20)18-8-7-12-11-4-2-1-3-10(11)5-6-13(12)16(18)17-14/h1-6H,7-9H2 |
InChIキー |
VIOJJBKXUGAOQN-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=O)CC(=O)N=C2C3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
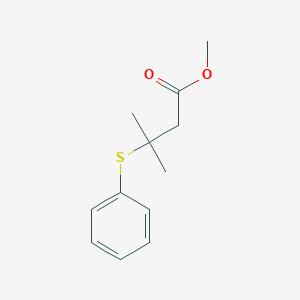
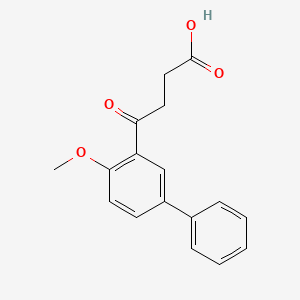
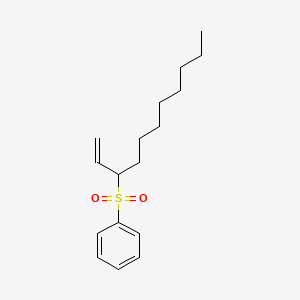

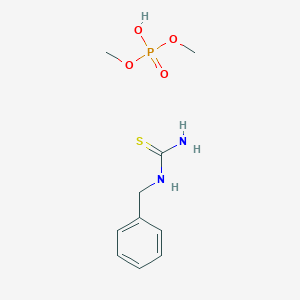
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
